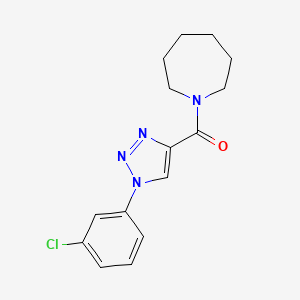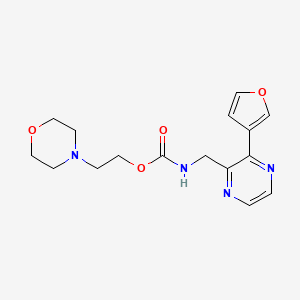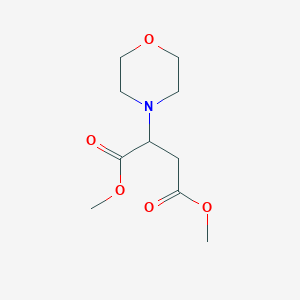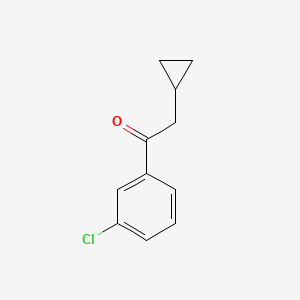
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea, also known as CP-544326, is a synthetic compound that acts as a selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that regulate a variety of physiological processes, including sleep-wake cycles, appetite, and energy homeostasis. CP-544326 has been studied for its potential therapeutic applications in treating sleep disorders, obesity, and addiction.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea involves the reaction of 4-chloroaniline with 4-methyl-5-(piperidine-1-carbonyl)thiazol-2-amine in the presence of a coupling agent to form the intermediate product, which is then treated with urea to obtain the final product.
Starting Materials
4-chloroaniline, 4-methyl-5-(piperidine-1-carbonyl)thiazol-2-amine, coupling agent, urea
Reaction
Step 1: 4-chloroaniline is reacted with 4-methyl-5-(piperidine-1-carbonyl)thiazol-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product., Step 2: The intermediate product is then treated with urea in the presence of a base, such as triethylamine, to obtain the final product, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea.
Mechanism Of Action
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea acts as a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. By blocking the activation of this receptor, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea inhibits the release of orexin neuropeptides, which are involved in regulating wakefulness, appetite, and reward-seeking behavior.
Biochemical And Physiological Effects
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of the neurotransmitter GABA in certain brain regions, which may contribute to its sedative effects. Additionally, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been shown to reduce the levels of the stress hormone corticosterone, which may contribute to its anxiolytic effects.
Advantages And Limitations For Lab Experiments
One advantage of 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea is its selectivity for the orexin-1 receptor, which allows for more precise targeting of this receptor compared to other compounds that may affect multiple receptors. However, one limitation of 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea is its relatively short half-life, which may require frequent dosing in preclinical studies.
Future Directions
There are several potential future directions for research on 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea. One area of interest is its potential therapeutic applications in treating sleep disorders, obesity, and addiction in humans. Additionally, further research is needed to better understand the mechanisms underlying its sedative and anxiolytic effects, as well as its potential side effects and interactions with other drugs. Finally, there is a need for the development of longer-acting formulations of 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea for use in clinical settings.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to improve sleep latency and increase total sleep time in animal models of insomnia. Additionally, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been investigated for its potential to reduce food intake and body weight in animal models of obesity. Furthermore, it has been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-11-14(15(23)22-9-3-2-4-10-22)25-17(19-11)21-16(24)20-13-7-5-12(18)6-8-13/h5-8H,2-4,9-10H2,1H3,(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQUYJOJFTYQOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide](/img/structure/B2396032.png)


![N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2396037.png)

![N-(4-bromophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2396041.png)
![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2396042.png)





![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)